Lipophilicity Boost from n-Butyl Chain
4-Butylcyclohexan-1-amine exhibits a calculated/experimental LogP ranging from 2.69 to 3.48, representing a substantial increase in lipophilicity compared to the parent compound cyclohexylamine (LogP ~0.6) and the shorter-chain analog 4-methylcyclohexylamine (LogP ~1.6) [1]. This difference of approximately +2.1 to +2.9 LogP units for the n-butyl derivative translates to a >100-fold greater partition coefficient into organic phases, directly impacting its utility in membrane permeability and hydrophobic binding pocket interactions [2].
| Evidence Dimension | Lipophilicity (LogP / partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.69 (ChemScene), 3.39 (Chem960 experimental), 3.48 (ChemSpider ACD/LogP) |
| Comparator Or Baseline | Cyclohexylamine: LogP ~0.6; 4-Methylcyclohexylamine: LogP ~1.6; 4-tert-Butylcyclohexylamine: LogP ~2.8-3.0 |
| Quantified Difference | ΔLogP = +2.1 to +2.9 vs. cyclohexylamine; +1.1 to +1.9 vs. 4-methylcyclohexylamine; +0.5 to +0.7 vs. 4-tert-butylcyclohexylamine |
| Conditions | Calculated values from ACD/Labs Percepta Platform, experimental values from Chem960 |
Why This Matters
The >2 log unit increase in lipophilicity directly correlates with enhanced passive membrane permeability and improved engagement with hydrophobic enzyme pockets, making 4-butylcyclohexan-1-amine a superior choice for CNS-targeted drug discovery programs where LogP values between 2 and 3.5 are often optimal for blood-brain barrier penetration.
- [1] Chem960. (n.d.). 37942-69-1 (4-butylcyclohexan-1-amine). Experimental LogP: 3.39440. View Source
- [2] PubChem. (n.d.). Cyclohexylamine. XLogP3: 0.6. CAS: 108-91-8. View Source
